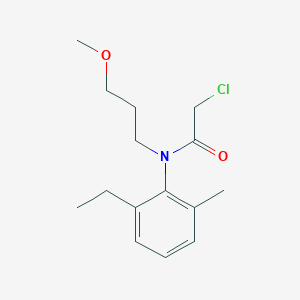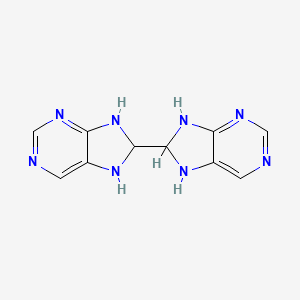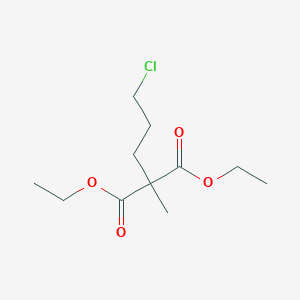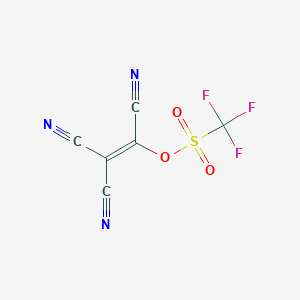![molecular formula C12H26S B14373755 1-[(Butan-2-yl)sulfanyl]octane CAS No. 91635-97-1](/img/structure/B14373755.png)
1-[(Butan-2-yl)sulfanyl]octane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(Butan-2-yl)sulfanyl]octane is an organic compound that belongs to the class of sulfides It is characterized by the presence of a sulfanyl group (–S–) attached to an octane chain, with a butan-2-yl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-[(Butan-2-yl)sulfanyl]octane can be synthesized through several methods. One common approach involves the reaction of 1-octanethiol with 2-bromobutane under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism, where the thiolate anion (generated from 1-octanethiol) attacks the electrophilic carbon of 2-bromobutane, resulting in the formation of this compound.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar nucleophilic substitution reactions. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-[(Butan-2-yl)sulfanyl]octane undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form the corresponding thiol using reducing agents like lithium aluminum hydride.
Substitution: The sulfanyl group can participate in substitution reactions, where it can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Corresponding thiol.
Substitution: Various substituted derivatives depending on the reactants used.
Scientific Research Applications
1-[(Butan-2-yl)sulfanyl]octane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[(Butan-2-yl)sulfanyl]octane involves its interaction with various molecular targets. The sulfanyl group can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications in their structure and function. This can result in various biological effects, such as inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
- 1-[(Butan-2-yl)sulfanyl]hexane
- 1-[(Butan-2-yl)sulfanyl]decane
- 1-[(Butan-2-yl)sulfanyl]dodecane
Comparison: 1-[(Butan-2-yl)sulfanyl]octane is unique due to its specific chain length and the presence of the butan-2-yl substituent. This structural feature can influence its chemical reactivity and physical properties compared to other similar compounds. For example, the chain length can affect the compound’s solubility, boiling point, and interaction with other molecules.
Properties
CAS No. |
91635-97-1 |
|---|---|
Molecular Formula |
C12H26S |
Molecular Weight |
202.40 g/mol |
IUPAC Name |
1-butan-2-ylsulfanyloctane |
InChI |
InChI=1S/C12H26S/c1-4-6-7-8-9-10-11-13-12(3)5-2/h12H,4-11H2,1-3H3 |
InChI Key |
WNRBAEDDPLHDGZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCSC(C)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


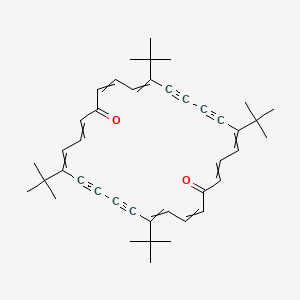
![(2Z)-2-[(2-Methoxy-4-nitrophenyl)imino]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B14373689.png)

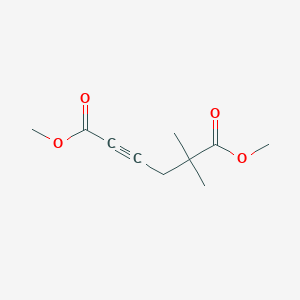
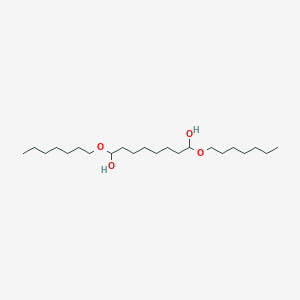
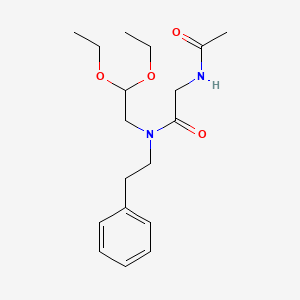


![3-[(2,4-dioxo-1H-pyrimidin-5-yl)methyl]-1-methyl-1-nitrosourea](/img/structure/B14373730.png)
